molecular formula C15H13N3O2 B250701 N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B250701
M. Wt: 267.28 g/mol
InChI Key: SRTSAJXDELVHJX-UHFFFAOYSA-N
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Description

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a unique structure combining an oxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 2-aminopyridine and an α-haloketone can lead to the formation of the oxazole ring, which is then fused with the pyridine ring through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-[1,3]oxazolo[5,4-b]pyridine
  • N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N’-(phenoxyacetyl)thiourea

Uniqueness

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its fused oxazole-pyridine ring system is less common compared to other heterocyclic compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H13N3O2/c1-9-11(5-3-6-12(9)17-10(2)19)15-18-14-13(20-15)7-4-8-16-14/h3-8H,1-2H3,(H,17,19)

InChI Key

SRTSAJXDELVHJX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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